2,3,5-Tribromopyrazine
Overview
Description
2,3,5-Tribromopyrazine is a chemical compound that belongs to the family of pyrazine derivatives. It has a molecular formula of C4HBr3N2 and an average mass of 316.776 Da .
Synthesis Analysis
2,3,5-Tribromopyrazine can be synthesized via various methods, including bromination of pyrazine, Suzuki cross-coupling reaction, and Stille reaction.
Molecular Structure Analysis
The molecular structure of 2,3,5-Tribromopyrazine consists of a pyrazine ring substituted with three bromine atoms .
Safety and Hazards
Future Directions
Studies show that the action mechanisms of pyrrolopyrazine derivatives, a related class of compounds, are not clearly recognized. Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on understanding the action mechanisms and conducting more SAR studies on 2,3,5-Tribromopyrazine and related compounds.
Mechanism of Action
Target of Action
The primary targets of 2,3,5-Tribromopyrazine are currently unknown. The compound belongs to the pyrazine family, and pyrazine derivatives have been known to exhibit a wide range of biological activities . .
Mode of Action
Pyrazine derivatives have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Biochemical Pathways
Given the broad range of activities exhibited by pyrazine derivatives, it is likely that multiple pathways could be affected . .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its efficacy
Result of Action
Given the broad range of activities exhibited by pyrazine derivatives, it is likely that 2,3,5-Tribromopyrazine could have multiple effects at the molecular and cellular levels . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly influence the action of a compound
properties
IUPAC Name |
2,3,5-tribromopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFKMXRQXKBNNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653324 | |
Record name | 2,3,5-Tribromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32314-09-3 | |
Record name | 2,3,5-Tribromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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